molecular formula C15H15NOS B1354020 1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone CAS No. 221615-72-1

1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone

Cat. No. B1354020
M. Wt: 257.4 g/mol
InChI Key: QCTITLPDUACHDS-UHFFFAOYSA-N
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Description

1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone is a chemical compound with the CAS Number: 221615-72-1 . It has a molecular weight of 257.36 . The IUPAC name for this compound is 1-(6-methyl-3-pyridinyl)-2-[4-(methylsulfanyl)phenyl]ethanone .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H15NOS/c1-11-3-6-13(10-16-11)15(17)9-12-4-7-14(18-2)8-5-12/h3-8,10H,9H2,1-2H3 . This code provides a specific string of characters that describes the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound is stored at room temperature .

Scientific Research Applications

Fluorescent Chemosensors

The development of fluorescent chemosensors based on specific structural frameworks is a significant area of research. Compounds with fluorophoric properties, such as 4-Methyl-2,6-diformylphenol (DFP), have been utilized for the detection of various analytes, including metal ions and neutral molecules. The high selectivity and sensitivity of DFP-based chemosensors showcase the potential applications of structurally similar compounds in environmental monitoring, diagnostics, and chemical sensing (Roy, 2021).

Heterocyclic Compound Synthesis

Another application area is the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry for their diverse pharmacological properties. For instance, derivatives of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones have been explored for the synthesis of various heterocycles, indicating the value of specific core structures in developing new therapeutic agents and dyes (Gomaa & Ali, 2020).

Pharmacological Importance of Natural Compounds

The pharmacological relevance of natural compounds and their derivatives, such as hydroxycoumarins, has been extensively studied. These compounds exhibit a wide range of biological activities and serve as starting materials or precursors in pharmaceutical, perfumery, and agrochemical industries. Research on compounds like 3-hydroxycoumarin underscores the significance of natural and synthetically modified derivatives in biology and medicine (Yoda, 2020).

Enzymatic Degradation of Pollutants

The enzymatic treatment of organic pollutants, utilizing redox mediators to enhance the degradation efficiency, is a crucial research domain. This approach has shown promise in addressing the challenge posed by recalcitrant compounds in industrial wastewater, highlighting the potential of enzyme-mediated processes in environmental remediation (Husain & Husain, 2007).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, H335 . The precautionary statements are P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

properties

IUPAC Name

1-(6-methylpyridin-3-yl)-2-(4-methylsulfanylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NOS/c1-11-3-6-13(10-16-11)15(17)9-12-4-7-14(18-2)8-5-12/h3-8,10H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCTITLPDUACHDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)CC2=CC=C(C=C2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201198767
Record name 1-(6-Methyl-3-pyridinyl)-2-[4-(methylthio)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201198767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone

CAS RN

221615-72-1
Record name 1-(6-Methyl-3-pyridinyl)-2-[4-(methylthio)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=221615-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(6-Methyl-3-pyridinyl)-2-[4-(methylthio)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201198767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(6-Methylpyridin-3-yl)-2-(4-(methylthio)phenyl)ethanone
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Synthesis routes and methods

Procedure details

A mixture of 8.0 g (28 mmol) of 3-[2-(4-(methylthio)phenyl)-2-cyanoacetyl](6-methyl)pyridine, 20 ml of acetic acid and 60 ml of concentrated hydrochloric acid was heated at 95° C. to 100° C. for 1.5 h. The orange solution was cooled and adjusted to pH 10 using concentrated ammonia solution. The resulting yellow-beige suspension was filtered and the residue was washed with water and dried. This gave 5.35 g (74%) of the title product in the form of a yellow solid.
Name
3-[2-(4-(methylthio)phenyl)-2-cyanoacetyl](6-methyl)pyridine
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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